5,5-dimethyloxepan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethyloxepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 5,5-dimethylhexanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the ring closure.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 5,5-Dimethylhexanoic acid.
Reduction: 5,5-Dimethylhexanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyloxepan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a drug delivery vehicle or as a scaffold for tissue engineering.
Mechanism of Action
The mechanism of action of 5,5-dimethyloxepan-2-one in various applications involves its ability to undergo ring-opening polymerization. This process is catalyzed by specific enzymes or chemical catalysts, leading to the formation of long polymer chains. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological tissues in medical applications or the formation of polymer networks in materials science.
Comparison with Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Another cyclic compound with a similar structure but different functional groups.
7,7-Dimethyloxepan-2-one: A related compound with a different substitution pattern on the ring.
Uniqueness: 5,5-Dimethyloxepan-2-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to undergo ring-opening polymerization makes it particularly valuable in the synthesis of biodegradable polymers.
By understanding the properties and applications of this compound, researchers can explore new avenues in polymer chemistry, materials science, and biomedical engineering.
Properties
CAS No. |
60187-76-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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